molecular formula C22H24N4O4S B14100630 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14100630
M. Wt: 440.5 g/mol
InChI Key: YHZKUKFLWFVXPH-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a pyrazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Azepane Ring: This step involves the cyclization of a suitable precursor to form the azepane ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the Pyrazole Ring: This step involves the cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

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Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O4S/c27-21-8-4-3-7-18(21)19-15-20(25-24-19)22(28)23-16-9-11-17(12-10-16)31(29,30)26-13-5-1-2-6-14-26/h3-4,7-12,15,27H,1-2,5-6,13-14H2,(H,23,28)(H,24,25)

InChI Key

YHZKUKFLWFVXPH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O

Origin of Product

United States

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